(R)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one

Description

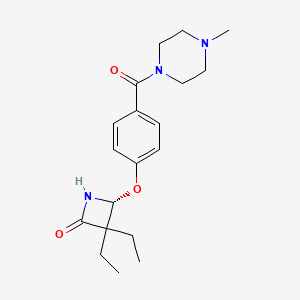

(R)-3,3-Diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one (CAS: 204855-17-4, C₁₉H₂₇N₃O₃, MW: 345.442) is a β-lactam (azetidin-2-one) derivative with a 3,3-diethyl-substituted ring, a phenoxy group at position 4, and a 4-methylpiperazine-1-carbonyl moiety on the phenyl ring .

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(4R)-3,3-diethyl-4-[4-(4-methylpiperazine-1-carbonyl)phenoxy]azetidin-2-one |

InChI |

InChI=1S/C19H27N3O3/c1-4-19(5-2)17(24)20-18(19)25-15-8-6-14(7-9-15)16(23)22-12-10-21(3)11-13-22/h6-9,18H,4-5,10-13H2,1-3H3,(H,20,24)/t18-/m1/s1 |

InChI Key |

KWUMOFXREQVFQW-GOSISDBHSA-N |

Isomeric SMILES |

CCC1([C@H](NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |

Canonical SMILES |

CCC1(C(NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

Attachment of the Piperazine Moiety: The piperazine moiety can be attached through an amide coupling reaction using a piperazine derivative and a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine moiety can yield N-oxide derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a tool to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable probe for investigating biological processes.

Medicine

In medicinal chemistry, ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidin-2-One Derivatives

Key Structural Variations :

- 3a (1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one): Lacks the diethyl and piperazine groups, featuring a simpler phenoxy substituent (m.p. 188–189°C) .

- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Combines azetidinone with a phenylpiperazine acetamide chain, enhancing hydrophilicity .

Comparison :

- The 4-methylpiperazine-1-carbonyl group introduces a basic nitrogen, increasing solubility in acidic environments relative to non-polar substituents in 3a/3b .

Piperazine-Containing Compounds

Examples :

- Sch-417690/Sch-D : A CCR5 antagonist with a piperazine ring optimized for antiviral activity (HIV-1 entry inhibition) .

- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) : Dopamine D3 receptor antagonist with a piperazine-pentanamide linker .

- MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) : Piperazine-based compound synthesized via amide coupling (93% yield) .

Comparison :

- The target compound’s piperazine carbonyl differs from Sch-417690’s benzylic substituents or 7o’s pentanamide chain, suggesting divergent receptor binding profiles.

- Unlike MK69, which uses a trifluoromethylphenyl group for electronic effects, the target’s 4-methylpiperazine may modulate steric and electronic interactions differently .

Quinolone and Chromenone Derivatives

Examples :

- 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids: Antibacterial quinolones with dual piperazine-carbopiperazino chains .

- 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4d): Chromenone derivative with a piperazine-propoxy group (synthesized via reductive amination) .

Comparison :

- The target’s azetidinone core is structurally distinct from quinolones/chromenones, implying different mechanisms (e.g., β-lactam vs. topoisomerase inhibition).

- The phenoxy-piperazine-carbonyl motif may share similarities in solubility enhancement but lacks the extended conjugation of quinolones .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.